molecular formula C30H44O5 B14169375 Picfeltarraegenin I CAS No. 82145-63-9

Picfeltarraegenin I

Cat. No.: B14169375
CAS No.: 82145-63-9
M. Wt: 484.7 g/mol
InChI Key: NROSHSGZKWDRMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method of obtaining Picfeltarraegenin I is through extraction from the plant Picria fel-terrae Lour. The extraction process typically involves solvent extraction, where the plant material is treated with solvents like ethyl acetate to isolate the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories through extraction from natural sources .

Chemical Reactions Analysis

Types of Reactions

Picfeltarraegenin I undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Picfeltarraegenin I is part of a family of compounds known as cucurbitacins. Similar compounds include:

These compounds share similar structures and biological activities but differ in their specific functional groups and molecular configurations. This compound is unique due to its specific molecular structure and the particular biological activities it exhibits .

Properties

CAS No.

82145-63-9

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

2-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-5-propan-2-ylfuran-3-one

InChI

InChI=1S/C30H44O5/c1-16(2)20-13-23(33)30(8,35-20)25-19(31)14-27(5)21-11-9-17-18(10-12-22(32)26(17,3)4)29(21,7)24(34)15-28(25,27)6/h9,13,16,18-19,21-22,25,31-32H,10-12,14-15H2,1-8H3

InChI Key

NROSHSGZKWDRMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)O

Origin of Product

United States

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